![molecular formula C4H2F3NO2 B024585 3-(Trifluoromethyl)isoxazol-5-ol CAS No. 110411-51-3](/img/structure/B24585.png)
3-(Trifluoromethyl)isoxazol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)isoxazol-5-ol derivatives involves various methodologies, including diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent. This process results in highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with potential biological functions, highlighting the versatility of trifluoromethyl groups in synthesizing complex molecules with significant yields and diastereoselectivities (Kawai et al., 2014). Another approach involves the reaction of α-triflyl ketones and imidoyl chlorides in the presence of triethylamine, offering a practical synthesis route for isoxazole triflones with a wide substrate scope (Kawai et al., 2012).
Molecular Structure Analysis
Isoxazoles, including this compound, exhibit structural characteristics that are crucial for their chemical behavior and applications. The molecular structure of these compounds often involves hydrogen-bonded dimers in the solid state, with the OH...N hydrogen bonds being shorter in isoxazol-3-ols compared to isothiazol-3-ols, as determined by low-temperature single-crystal structure determinations and ab initio calculations. These structural insights are vital for understanding the bioisosteric properties and pharmacological potential of these molecules (Frydenvang et al., 1997).
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions that underline their reactivity and potential utility in synthetic chemistry. For instance, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine result in novel RF-containing isoxazole and chromone derivatives, showcasing the versatility of these compounds in generating a range of fluorinated heterocycles with potential applications in medicinal chemistry (Sosnovskikh et al., 2008).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their boiling points, melting points, and solubility, are influenced by the trifluoromethyl group. These properties are critical for their application in chemical synthesis and pharmaceutical development, although specific studies detailing these physical properties were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their acidity, basicity, and reactivity towards various reagents, are shaped by the presence of the trifluoromethyl group and the isoxazole ring. These compounds exhibit unique reactivity patterns that make them suitable for a range of synthetic applications, including the synthesis of bioactive molecules and materials science. One study demonstrates the regioselective synthesis of 5-(fluoroalkyl)isoxazoles, highlighting the utility of this compound derivatives in constructing fluorinated building blocks for medicinal chemistry (Chalyk et al., 2019).
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .
Mechanism of Action
Target of Action
The substitution of various groups on the isoxazole ring imparts different activities .
Mode of Action
It’s known that the chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Biochemical Pathways
Isoxazoles are known to be synthesized via various synthetic techniques, most of which employ cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction .
Pharmacokinetics
It’s known that the lipophilic diaromatic derivatives of isoxazoles can cross the blood-brain barrier (bbb), indicating potential central nervous system (cns) activity .
Result of Action
Isoxazoles have been shown to have a wide spectrum of biological activities and therapeutic potential .
Action Environment
It’s known that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
3-(trifluoromethyl)-2H-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUDTNKXRBJRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NOC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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